Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Core Heterocyclic Framework Identification
The compound features two distinct heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 1,2,4-oxadiazole ring. The benzothiophene component consists of a fused bicyclic structure with a sulfur atom in the thiophene ring (C$$8$$H$$6$$S framework). Partial hydrogenation reduces aromaticity in the cyclohexene portion, creating a semi-saturated system. The 1,2,4-oxadiazole ring (C$$2$$H$$2$$N$$_2$$O) adopts a planar configuration with nitrogen atoms at positions 1 and 4, and oxygen at position 2.
Table 1: Key Heterocyclic Parameters
| Component | Ring Size | Heteroatoms | Aromaticity |
|---|---|---|---|
| Tetrahydrobenzothiophene | Bicyclic | S | Partial |
| 1,2,4-Oxadiazole | Monocyclic | N, N, O | Full |
Benzothiophene Moiety Configuration Analysis
The tetrahydro modification creates a chair-like conformation in the cyclohexene ring, with the sulfur atom maintaining sp$$^2$$ hybridization in the thiophene portion. The ethyl carboxylate group at position 3 introduces steric strain, forcing the ester oxygen into a pseudo-axial orientation relative to the sulfur atom. X-ray crystallographic data for analogous structures show C-S bond lengths of 1.69–1.72 Å and C-C bond alternation consistent with residual conjugation.
Spatial Features:
- Dihedral angle between thiophene and carboxylate planes: 5.2°–10.1°
- Hydrogen bonding capacity at N-H group: 2.8–3.1 Å (based on amidoxime analogs)
Oxadiazole Ring Substituent Spatial Arrangement
The 1,2,4-oxadiazole displays characteristic bond lengths:
The propanoyl linker adopts a trans conformation (torsion angle: 178°–180°) between the oxadiazole and amide groups, minimizing steric clash between the chloromethyl substituent and benzothiophene system. DFT calculations predict 8.7 kcal/mol rotational barrier for the propanoyl chain.
Substituent Effects:
- Chloromethyl group enhances electrophilicity at C5 of oxadiazole (Mulliken charge: +0.32 e)
- Propanoyl spacer allows conjugation between amide and oxadiazole π-systems
Carboxylate Ester Functional Group Characterization
The ethyl ester exhibits:
- C=O stretching frequency: 1705–1715 cm⁻¹ (IR)
- C-O-C asymmetric stretch: 1240–1255 cm⁻¹
- Ethyl group rotation barrier: 3.2 kcal/mol (microwave spectroscopy data)
Table 2: Bond Parameters in Ester Group
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=O | 1.21 ± 0.02 | O=C-O: 124.5 |
| C-O | 1.34 ± 0.03 | C-O-C: 117.2 |
| O-CH$$2$$CH$$3$$ | 1.46 ± 0.02 | - |
Properties
IUPAC Name |
ethyl 2-[3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-24-17(23)15-10-5-3-4-6-11(10)26-16(15)20-13(22)7-8-14-19-12(9-18)21-25-14/h2-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYKCBJEYLNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC3=NC(=NO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1192804-47-9) is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity based on available research and data.
Chemical Structure and Properties
The compound features several functional groups:
- Oxadiazole ring : Contributes to its biological activity.
- Benzothiophene ring : Known for various pharmacological properties.
Molecular Formula : C₁₇H₂₀ClN₃O₄S
Molecular Weight : 397.9 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance:
- A study showed that related oxadiazole derivatives demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The benzothiophene moiety is associated with anticancer activity. Preliminary studies suggest that ethyl 2-{3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino derivatives may inhibit tumor growth through apoptosis induction in cancer cell lines .
Research Findings and Case Studies
The proposed mechanisms through which ethyl 2-{3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino exerts its effects include:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of oxidative stress : The presence of the oxadiazole ring may enhance the generation of reactive oxygen species (ROS), leading to cell death.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Functional Group Impact
- Chloromethyl vs. In contrast, the cyano group in the analogue may engage in dipole-dipole interactions or act as a hydrogen bond acceptor, influencing target selectivity .
- Oxadiazole vs.
Hydrogen Bonding and Crystallography
- The target compound’s six hydrogen bond acceptors (vs. five in ) suggest greater capacity for forming stable crystal lattices or protein-ligand interactions. Tools like SHELXL and graph set analysis are essential for mapping these interactions.
- Marine-derived analogues like Salternamide E exhibit complex hydrogen-bonded networks due to macrocyclic structures, underscoring the role of crystallography in elucidating bioactivity.
Preparation Methods
Preparation of the Tetrahydro-1-benzothiophene-3-carboxylate Core
The ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate intermediate is a common precursor for related compounds and can be prepared by literature methods involving:
- Cyclization of suitable thiophene derivatives.
- Esterification to introduce the ethyl carboxylate functionality.
- Amination at the 2-position.
Typical conditions include:
- Use of ethyl chloroformate or ethanol under acidic/basic catalysis for ester formation.
- Amination via nucleophilic substitution or reductive amination.
This intermediate is well-documented with CAS 4506-71-2 and has been characterized extensively, confirming its suitability as a starting material for further functionalization.
Synthesis of the 3-(Chloromethyl)-1,2,4-oxadiazol-5-yl Propanoyl Fragment
The 3-(chloromethyl)-1,2,4-oxadiazole moiety is a critical functional group that can be synthesized through:
- Cyclization reactions of amidoximes with chloromethyl precursors.
- Use of chloromethyl heterocycles such as 5-(chloromethyl)-1,2,4-oxadiazole derivatives prepared from chloromethylation of oxadiazole rings.
A closely related compound, 5-(chloromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is synthesized by reacting chloromethyl reagents with heterocyclic precursors in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature for 2 hours, using potassium carbonate as a base. This method can be adapted for 1,2,4-oxadiazole analogs.
Amide Bond Formation (Coupling Reaction)
The key step in preparing the target compound is the formation of the amide bond between:
- The amino group of the tetrahydrobenzothiophene carboxylate.
- The propanoyl group attached to the 3-(chloromethyl)-1,2,4-oxadiazol-5-yl fragment.
Common coupling methods include:
- Use of carbodiimide reagents such as 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents like toluene or DMF.
- Reaction temperature control between 25°C to 65°C for several hours to ensure complete coupling.
- Post-reaction work-up involving solvent removal under reduced pressure, washing with water and organic solvents (e.g., methylene chloride), and recrystallization from ethyl acetate to isolate the pure amide product.
Representative Preparation Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, CDI, toluene, 25-35°C | Activation of carboxylate with CDI to form reactive intermediate | Formation of imidazolide intermediate |
| 2 | Addition of 3-(chloromethyl)-1,2,4-oxadiazol-5-yl propanoyl amine, 55-65°C, 3-6 hours | Coupling reaction to form amide bond | Formation of target amide compound |
| 3 | Heating at 100°C for 3 hours | Completion of reaction and removal of byproducts | Enhanced yield and purity |
| 4 | Solvent removal under vacuum, washing with methylene chloride and water | Purification steps | Removal of impurities |
| 5 | Recrystallization from ethyl acetate at 10-15°C | Isolation of crystalline product | Pure Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography or preparative HPLC can be used to purify intermediates and final product.
- Crystallization: Recrystallization from ethyl acetate or similar solvents at controlled temperatures improves purity.
- Spectroscopic Analysis: ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.
- Yield Optimization: Reaction times, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side products.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, DMF, methylene chloride, ethyl acetate | Solvent choice affects solubility and reaction rate |
| Coupling Agent | CDI, DCC | Carbodiimides preferred for amide formation |
| Temperature Range | 25°C to 100°C | Stepwise heating to drive reaction |
| Reaction Time | 2 to 6 hours | Extended time ensures completion |
| Base for Chloromethylation | Potassium carbonate | Mild base for chloromethyl introduction |
| Purification | Filtration, washing, recrystallization | Critical for product purity |
| Yield | Typically moderate to high (60-85%) | Dependent on reaction optimization |
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophene precursors under acidic conditions.
- Step 2 : Introduction of the 1,2,4-oxadiazole moiety using carbodiimide-mediated coupling or nitrile oxide cycloaddition.
- Step 3 : Chloromethylation at the oxadiazole ring using chloromethylating agents (e.g., ClCH₂OCH₃) under controlled pH (6–7) to avoid overhalogenation.
- Step 4 : Final esterification or amidation to install the ethyl carboxylate group.
Critical parameters : Temperature control (±2°C) during cyclization, solvent choice (e.g., THF for polar intermediates), and catalyst selection (e.g., DMAP for acylation) .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers.
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing between oxadiazole C-3 and C-5 positions).
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dechlorinated derivatives).
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?
- Core modifications : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F or Br) to assess electronic effects on bioactivity.
- Functional group swaps : Replace the ethyl carboxylate with methyl or tert-butyl esters to study steric influences.
- Biological assays :
- In vitro : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays.
- In vivo : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models.
Data interpretation : Cross-correlate substituent effects with activity trends using multivariate regression .
Q. What computational methods predict reactivity or binding modes of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., protease active sites) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
Validation : Compare computational predictions with experimental IC₅₀ values or crystallographic binding data .
Q. How can conflicting biological activity data across structural analogs be resolved?
- Case study : If analog A (Cl-substituted) shows higher potency than analog B (Br-substituted), investigate:
- Solubility differences : Use logP measurements or shake-flask assays.
- Metabolic stability : Perform liver microsome assays to assess degradation rates.
- Off-target effects : Conduct kinome-wide profiling to identify unintended interactions.
Resolution : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .
Methodological Challenges
Q. What strategies mitigate decomposition of the chloromethyl-oxadiazole moiety during storage?
- Storage conditions : Lyophilize and store under inert gas (argon) at –20°C.
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.
- Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Q. How to design scalable synthesis protocols without compromising yield?
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., chloromethylation) to improve heat dissipation.
- DoE optimization : Use response surface methodology (RSM) to balance variables (e.g., reagent stoichiometry, temperature).
- Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported DMAP) for cost-effective reuse .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
